![molecular formula C42H34O20 B1632558 2,3,4,5-Tetracaffeoyl-D-glucaric acid](/img/structure/B1632558.png)
2,3,4,5-Tetracaffeoyl-D-glucaric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,4,5-Tetracaffeoyl-D-Glucaric acid is a derivative of caffeoyl-D-glucaric acid, isolated from the genus Gnaphalium . It is a polyphenolic compound with a molecular formula of C42H34O20 and a molecular weight of 858.71 g/mol . This compound is known for its potential biological activities and is used primarily in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2,3,4,5-Tetracaffeoyl-D-Glucaric acid can be synthesized through the esterification of D-glucaric acid with caffeic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or hydrochloric acid under reflux conditions . The reaction mixture is then purified using chromatographic techniques to obtain the desired product.
Industrial Production Methods: Industrial production of this compound involves the extraction of the compound from natural sources, such as plants of the genus Gnaphalium . The extraction process includes solvent extraction, followed by purification steps like crystallization and chromatography to isolate the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions: 2,3,4,5-Tetracaffeoyl-D-Glucaric acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: The hydroxyl groups in the compound can participate in substitution reactions to form esters and ethers.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides and alkyl halides are used for esterification and etherification reactions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Esters and ethers.
Wissenschaftliche Forschungsanwendungen
2,3,4,5-Tetracaffeoyl-D-Glucaric acid has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying polyphenolic chemistry and reaction mechanisms.
Biology: Investigated for its antioxidant and anti-inflammatory properties.
Medicine: Explored for potential therapeutic effects in treating diseases related to oxidative stress and inflammation.
Industry: Utilized in the development of natural antioxidants for food and cosmetic products.
Wirkmechanismus
The mechanism of action of 2,3,4,5-Tetracaffeoyl-D-Glucaric acid involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Vergleich Mit ähnlichen Verbindungen
2,3,4,5-Tetracaffeoyl-D-Glucaric acid is unique due to its multiple caffeoyl groups, which enhance its biological activity compared to other similar compounds. Some similar compounds include:
Chlorogenic Acid: A mono-caffeoyl derivative with antioxidant properties.
Cynarin: A di-caffeoyl derivative known for its hepatoprotective effects.
Isochlorogenic Acid: A tri-caffeoyl derivative with similar antioxidant activities.
Eigenschaften
Molekularformel |
C42H34O20 |
---|---|
Molekulargewicht |
858.7 g/mol |
IUPAC-Name |
2,3,4,5-tetrakis[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]hexanedioic acid |
InChI |
InChI=1S/C42H34O20/c43-25-9-1-21(17-29(25)47)5-13-33(51)59-37(39(41(55)56)61-35(53)15-7-23-3-11-27(45)31(49)19-23)38(60-34(52)14-6-22-2-10-26(44)30(48)18-22)40(42(57)58)62-36(54)16-8-24-4-12-28(46)32(50)20-24/h1-20,37-40,43-50H,(H,55,56)(H,57,58)/b13-5+,14-6+,15-7+,16-8+ |
InChI-Schlüssel |
AKBQIUPJJGKPLY-KYHVQOAOSA-N |
Isomerische SMILES |
C1=CC(=C(C=C1/C=C/C(=O)OC(C(OC(=O)/C=C/C2=CC(=C(C=C2)O)O)C(=O)O)C(OC(=O)/C=C/C3=CC(=C(C=C3)O)O)C(OC(=O)/C=C/C4=CC(=C(C=C4)O)O)C(=O)O)O)O |
SMILES |
C1=CC(=C(C=C1C=CC(=O)OC(C(C(C(=O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)OC(=O)C=CC3=CC(=C(C=C3)O)O)C(C(=O)O)OC(=O)C=CC4=CC(=C(C=C4)O)O)O)O |
Kanonische SMILES |
C1=CC(=C(C=C1C=CC(=O)OC(C(C(C(=O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)OC(=O)C=CC3=CC(=C(C=C3)O)O)C(C(=O)O)OC(=O)C=CC4=CC(=C(C=C4)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.